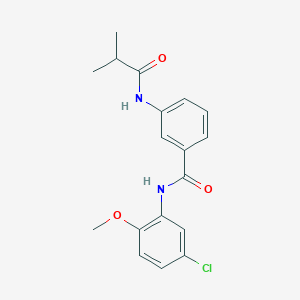
N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to play a crucial role in regulating gene expression and chromatin structure.
作用机制
CI-994 exerts its anti-cancer effects by inhibiting the activity of N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression and chromatin structure. This compound inhibitors such as CI-994 increase histone acetylation levels, leading to the activation of tumor suppressor genes and the repression of oncogenes. CI-994 also inhibits the activity of other non-histone proteins, such as transcription factors and chaperone proteins, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CI-994 has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA damage response, and apoptosis.
实验室实验的优点和局限性
CI-994 has several advantages as a research tool, including its high potency and selectivity for N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibition. It also has a relatively low toxicity profile, making it suitable for in vivo studies. However, CI-994 has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some cancer types.
未来方向
There are several future directions for the study of CI-994. One area of research is the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to this compound inhibitors, which can help guide patient selection for clinical trials. The combination of this compound inhibitors with other targeted therapies, such as immunotherapy and kinase inhibitors, is also an area of active research. Finally, the use of this compound inhibitors in combination with epigenetic editing tools, such as CRISPR-Cas9, is a promising approach for the development of personalized cancer therapies.
合成方法
The synthesis of CI-994 involves the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N-(5-chloro-2-methoxyphenyl)isobutyramide. This intermediate is then reacted with 3-aminobenzoic acid to form CI-994. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
CI-994 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce growth arrest and apoptosis in various cancer cell lines, including prostate, breast, and leukemia. CI-994 has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-6-4-5-12(9-14)18(23)21-15-10-13(19)7-8-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJCLLZEJUCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
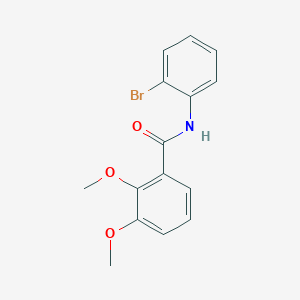
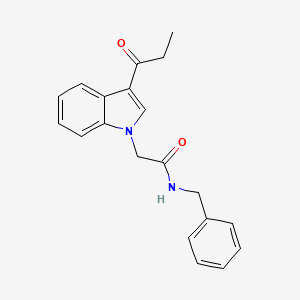
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
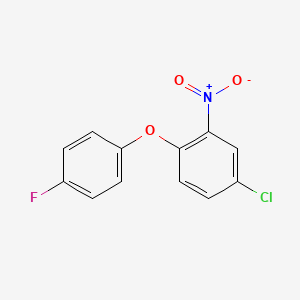
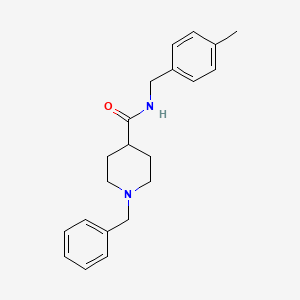
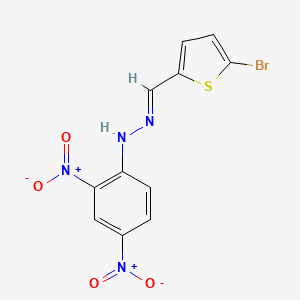
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)


![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)